molecular formula C9H17N3O B13322371 9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one

9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B13322371
M. Wt: 183.25 g/mol
InChI Key: UEDOQQVHSLNOQH-UHFFFAOYSA-N
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Description

9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a spiro-connected bicyclic system. The presence of nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic core through a series of chemical reactions. One common method involves the reaction of a piperidine derivative with a suitable electrophile to form the spirocyclic ring. For example, the reaction of 4,4-dimethylpiperidine with a chloropyrimidine derivative under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For example, as an inhibitor of METTL3, the compound can bind to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can affect various cellular processes, including gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific methyl group at the 9-position, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

9-methyl-1,4,9-triazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C9H17N3O/c1-12-6-2-9(3-7-12)8(13)10-4-5-11-9/h11H,2-7H2,1H3,(H,10,13)

InChI Key

UEDOQQVHSLNOQH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C(=O)NCCN2

Origin of Product

United States

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